2-Amino-2-(4-methoxycarbonyloxyphenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

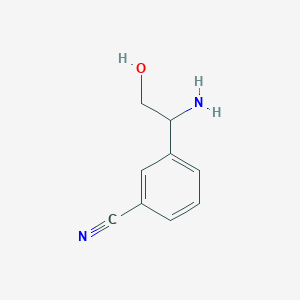

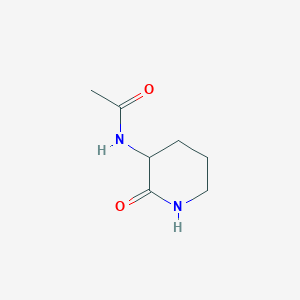

2-Amino-2-(4-methoxycarbonyloxyphenyl)acetic acid is an organic compound with a complex structure that includes an amino group, a methoxycarbonyl group, and a phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-methoxycarbonyloxyphenyl)acetic acid can be achieved through several steps, starting from p-bromo toluene. The process involves borylation, oxidation, nitration, esterification, and hydrogenation . The detailed steps are as follows:

- p-Bromo toluene is treated with a boron reagent to introduce a boronic acid group.

Oxidation: The boronic acid intermediate is oxidized to form a carboxylic acid.

Nitration: The carboxylic acid is nitrated to introduce a nitro group.

Esterification: The nitro compound is esterified to form the methoxycarbonyl group.

Hydrogenation: Finally, the nitro group is reduced to an amino group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the accessible chemical literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.

化学反応の分析

反応の種類

2-アミノ-2-(4-メトキシカルボニルオキシフェニル)酢酸は、以下を含む様々な化学反応を起こす可能性があります。

酸化: アミノ基は、対応する酸化物を形成するために酸化することができます。

還元: メトキシカルボニル基は、ヒドロキシル基に還元することができます。

置換: フェニル環は、求電子置換反応または求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) が含まれます。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。

置換: ハロゲン (Cl2、Br2) や求核剤 (NH3、OH-) などの試薬が、適切な条件下で使用されます。

主な生成物

酸化: 酸化物またはキノン類の生成。

還元: アルコールまたはアミンの生成。

置換: 置換されたフェニル誘導体の生成。

科学的研究の応用

2-アミノ-2-(4-メトキシカルボニルオキシフェニル)酢酸は、科学研究においていくつかの応用があります。

作用機序

2-アミノ-2-(4-メトキシカルボニルオキシフェニル)酢酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。 アミノ基は、生体分子と水素結合を形成することができ、メトキシカルボニル基はエステル化反応に関与することができます。 これらの相互作用は、酵素や受容体の活性を調節し、様々な生物学的効果をもたらす可能性があります .

6. 類似の化合物との比較

類似の化合物

2-アミノ-4-(メトキシカルボニル)フェニルボロン酸: カルボン酸ではなくボロン酸基を持つ類似の構造.

2-アミノ-5-ブロモチアゾール: チアゾール環と臭素原子を含む.

[(2-アミノ-α-メトキシイミノ-4-チアゾリルアセチル)アミノ]メチルボロン酸: チアゾール環とボロン酸基を含む.

独自性

2-アミノ-2-(4-メトキシカルボニルオキシフェニル)酢酸は、官能基の組み合わせにより、独特の化学反応性と生物活性を発揮する点でユニークです。 アミノ基とメトキシカルボニル基の両方が存在することで、多様な化学変換や生物学的標的との相互作用が可能になります。

類似化合物との比較

Similar Compounds

2-Amino-4-(methoxycarbonyl)phenylboronic acid: Similar structure with a boronic acid group instead of a carboxylic acid.

2-Amino-5-bromothiazole: Contains a thiazole ring and a bromine atom.

[(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid: Contains a thiazole ring and a boronic acid group.

Uniqueness

2-Amino-2-(4-methoxycarbonyloxyphenyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a methoxycarbonyl group allows for diverse chemical transformations and interactions with biological targets.

特性

分子式 |

C10H11NO5 |

|---|---|

分子量 |

225.20 g/mol |

IUPAC名 |

2-amino-2-(4-methoxycarbonyloxyphenyl)acetic acid |

InChI |

InChI=1S/C10H11NO5/c1-15-10(14)16-7-4-2-6(3-5-7)8(11)9(12)13/h2-5,8H,11H2,1H3,(H,12,13) |

InChIキー |

KTLJRJBFXUEENK-UHFFFAOYSA-N |

正規SMILES |

COC(=O)OC1=CC=C(C=C1)C(C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)

![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)